BAY 87-2243 is a small molecule originally identified as a potential inhibitor of hypoxia-inducible factor-1α (HIF-1α) [, , ]. It has been primarily investigated for its antitumor activity in preclinical models of various cancers, including lung, colorectal, pancreatic, prostate, melanoma, and leukemia [, , , , , , , , , , , ]. Research has revealed its ability to inhibit mitochondrial complex I (CI), a key enzyme in the mitochondrial respiratory chain, leading to further exploration of its potential in cancer treatment [, , , , ].
BAY 87-2243 is a highly potent and selective inhibitor of hypoxia-inducible factor-1, a transcription factor that plays a critical role in tumor development, progression, and resistance to chemotherapy and radiotherapy. The compound was identified through high-throughput screening of a small molecule library targeting the hypoxia-inducible factor pathway. It has shown significant antitumor activity, particularly in non-small cell lung cancer cell lines.
BAY 87-2243 was developed by Bayer Pharma AG and falls under the classification of small molecule inhibitors. It specifically targets hypoxia-inducible factors, which are crucial in cellular responses to low oxygen levels. The compound is derived from a class of aminoalkyl-substituted compounds that inhibit hypoxia-induced gene expression at low nanomolar concentrations .
BAY 87-2243 is synthesized through a multi-step chemical process that involves medicinal chemistry optimization for potency and physicochemical properties. The synthesis follows the procedures outlined in the International Patent Application Publication Number WO 2010/054763. The compound is prepared as a stock solution in dimethyl sulfoxide and diluted for various biological assays. In vivo formulations involve a mixture of ethanol, solutol, and water .
BAY 87-2243 primarily acts by inhibiting mitochondrial complex I activity. This inhibition leads to reduced levels of hypoxia-inducible factor proteins under hypoxic conditions, effectively blocking the transcriptional activation of target genes associated with tumor growth and survival. The compound shows no significant effects on other mitochondrial complexes, indicating its specificity .
The compound's effectiveness was demonstrated through various assays, including luciferase reporter assays under hypoxic conditions and Western blot analyses to quantify protein levels of hypoxia-inducible factors and their target genes .
The mechanism of action for BAY 87-2243 involves several key processes:
While specific physical and chemical properties such as melting point or solubility are not detailed in the sources, it is noted that BAY 87-2243 has limited solubility, which can be enhanced through warming or sonication before use in biological assays.
BAY 87-2243 has significant applications in cancer research due to its ability to inhibit tumor growth by targeting the hypoxia-inducible factor pathway. Its antitumor efficacy has been demonstrated in preclinical models, particularly in non-small cell lung cancer xenografts where it reduced tumor weight and expression levels of key hypoxia-inducible factor target genes without apparent toxicity .
BAY 87-2243 (CAS 1227158-85-1) is a small molecule inhibitor with the systematic chemical name 1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]piperazine. Its molecular formula is C₂₆H₂₆F₃N₇O₂, corresponding to a molecular weight of 525.53 g/mol [1] [5] [10]. The compound features a trifluoromethoxy phenyl group linked to a 1,2,4-oxadiazole ring, which connects to a pyrazole moiety substituted with a methyl group. This central scaffold is extended via a methylene bridge to a pyridinyl-piperazine unit terminated with a cyclopropyl ring [1] [9].
Table 1: Fundamental Biochemical Properties of BAY 87-2243
Property | Value |
---|---|
Molecular Weight | 525.53 g/mol |
Empirical Formula | C₂₆H₂₆F₃N₇O₂ |
CAS Registry Number | 1227158-85-1 |
Purity | ≥98% (HPLC) |
Appearance | White to off-white solid |
Solubility (DMSO) | 16-25 mg/mL |
Solubility (Ethanol) | ~8-10 mg/mL |
Solubility (Water) | Insoluble |
Storage Conditions | -20°C (desiccated) |
This configuration imparts limited aqueous solubility but good solubility in organic solvents like dimethyl sulfoxide (DMSO; 16-25 mg/mL) and ethanol (~8-10 mg/mL) [1] [5] [10]. The compound exhibits stability under recommended storage conditions (-20°C), though solutions in DMSO are sensitive to moisture absorption, which can reduce solubility over time [1] [6]. Its structural features—particularly the oxadiazole and trifluoromethoxy groups—contribute to its bioactivity and ability to penetrate cellular membranes, enabling effective intracellular targeting of mitochondrial components [1] [2].
BAY 87-2243 exerts its primary pharmacological effect through potent and selective inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), the first enzyme in the oxidative phosphorylation (OXPHOS) chain. Biochemical assays demonstrate that it inhibits oxygen consumption in isolated mitochondria with an IC₅₀ of ~10 nM, establishing it as one of the most potent complex I inhibitors identified [1] [6] [10]. Mechanistically, BAY 87-2243 binds to the ubiquinone-binding site of complex I, blocking electron transfer from NADH to ubiquinone [7]. This inhibition disrupts the proton gradient across the mitochondrial inner membrane, leading to:
Table 2: Bioenergetic Consequences of Complex I Inhibition by BAY 87-2243
Parameter | Effect | Experimental Context |
---|---|---|
Oxygen Consumption Rate | ↓ 80-90% (IC₅₀: ~10 nM) | PC-3 mitochondria [6] [10] |
Mitochondrial Membrane Potential | Partial depolarization | H460 cells [2] |
Cellular ATP Levels | ↓ 60-70% | Melanoma cells (glucose-free conditions) [3] |
ROS Production | ↑ >3-fold | Melanoma cells (10 μM, 8h) [3] [7] |
These bioenergetic disruptions activate multiple cell death pathways:
Notably, the cytotoxicity of BAY 87-2243 is context-dependent. Cancer cells under metabolic stress (e.g., hypoxia or glucose deprivation) show heightened sensitivity, with proliferation inhibited at nanomolar concentrations (IC₅₀ ~3 nM), whereas cells in high-glucose conditions remain resistant (IC₅₀ >10 μM) due to compensatory glycolysis [2] [10].
A critical feature of BAY 87-2243 is its high selectivity for mitochondrial complex I over other OXPHOS complexes. Biochemical profiling reveals no significant inhibition of complexes II, III, IV, or V at concentrations up to 10 μM [1] [7] [8]:
Table 3: Selectivity Profile of BAY 87-2243 Across OXPHOS Complexes
OXPHOS Complex | Function | Effect of BAY 87-2243 | Key Evidence |
---|---|---|---|
Complex I | NADH → Ubiquinone | Potent inhibition (IC₅₀: ~10 nM) | Oxygen consumption assays in PC-3 mitochondria [6] [10] |
Complex II | Succinate → Ubiquinone | No effect | Succinate-driven respiration intact [1] |
Complex III | Ubiquinol → Cytochrome c | No effect | Antimycin-sensitive respiration unchanged [7] [8] |
Complex IV | Cytochrome c → O₂ | No effect | Ascorbate/TMPD respiration intact |
Complex V | ATP synthesis | No effect | Oligomycin-sensitive ATPase unaffected |
This selectivity is further evidenced by its inability to inhibit HIF prolyl hydroxylase-2 (PHD2), a key regulator of hypoxia-inducible factor stability [2]. Additionally, BAY 87-2243 does not suppress hypoxia-induced HIF activation in Von Hippel-Lindau (VHL)-deficient RCC4 cells, confirming its action is mechanistically tied to mitochondrial function rather than direct HIF-α protein interaction [2]. The compound’s specificity for complex I underpins its utility as a research tool for dissecting mitochondrial contributions to cellular processes like hypoxia adaptation and metabolic reprogramming in cancer [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7